molecular formula C10H19Br B13174128 (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane

(1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane

Cat. No.: B13174128
M. Wt: 219.16 g/mol
InChI Key: GDQPRBVCSXAQNE-UHFFFAOYSA-N
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Description

(1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane is a specialized organobromine compound of interest in advanced synthetic and medicinal chemistry research. This molecule integrates a cyclopropane ring, known for its high ring strain and unique electronic properties, with a brominated, branched hydrocarbon chain. The presence of the bromine atom makes it a versatile alkyl halide building block, particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Kumada couplings, to form new carbon-carbon bonds. The steric hindrance offered by the geminal dimethyl and cyclopropyl groups can be exploited to study stereoselective synthesis and the development of novel chiral catalysts. Furthermore, the cyclopropane moiety is a key pharmacophore in drug discovery, meaning this compound could serve as a critical intermediate in the synthesis of potential bioactive molecules or functional materials. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

(1-bromo-2,4-dimethylpentan-2-yl)cyclopropane

InChI

InChI=1S/C10H19Br/c1-8(2)6-10(3,7-11)9-4-5-9/h8-9H,4-7H2,1-3H3

InChI Key

GDQPRBVCSXAQNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CBr)C1CC1

Origin of Product

United States

Preparation Methods

Bromination of Alkyl Precursors

Method:
Bromination of 2,4-dimethylpentane derivatives, followed by cyclopropanation, forms the core of this synthesis. Bromination can be achieved via radical or electrophilic pathways, depending on the substrate.

Procedure:

  • Use of molecular bromine (Br₂) in the presence of radical initiators (e.g., peroxides) or light (hv) to selectively brominate the methyl groups at the 2- and 4-positions.
  • Alternatively, N-bromosuccinimide (NBS) under radical conditions offers regioselectivity and milder conditions.

Data Table 1: Bromination Conditions and Yields

Method Reagents Temperature Yield (%) Notes
Radical bromination Br₂, AIBN, CCl₄ Room temp 70-85 Selective for methyl groups
NBS-mediated bromination NBS, AIBN, CCl₄ 60°C 75-88 Better regioselectivity

Proposed Synthetic Route

Based on the literature, a feasible synthetic route for This compound is as follows:

Chemical Reactions Analysis

Types of Reactions: (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics .

Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It is also investigated for its potential use in drug development due to its unique structural features .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane involves its interaction with various molecular targets. The bromine atom and cyclopropane ring play crucial roles in its reactivity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparison with Similar Bromocyclopropane Derivatives

Structural and Physical Properties

Key comparisons with structurally analogous compounds are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Dipole Moment (D)* Boiling Point (K) Key Substituents
Cyclopropane C₃H₆ 42.08 0 240 None
1-Bromocyclopropane C₃H₅Br 120.98 ~1.5–2.0 ~330 (estimated) Bromine
1,1-Dimethyl-2-bromocyclopropane C₅H₉Br 149.03 ~2.0–2.5 N/A Bromine, two methyl groups
Target Compound C₉H₁₇Br 205.13 ~2.5–3.0 N/A Bromine, two methyl groups
2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone C₂₀H₂₂BrNO 372.30 ~4.0–5.0 N/A Bromine, aromatic rings, amide

*Dipole moments are estimated based on substituent electronegativity and geometry.

Key Observations:

Brominated analogs exhibit higher dipole moments due to the polar C–Br bond. For example, 1-bromocyclopropane (estimated dipole ~1.5–2.0 D) likely has a boiling point ~330 K, comparable to dimethyl ether (46 g/mol, dipole 1.3 D, boiling point 248 K) .

Steric Effects :

  • The 2,4-dimethyl substitution in the target compound creates significant steric shielding around the bromine atom, which may slow SN2 reactions compared to less hindered analogs like 1-bromocyclopropane .

Biological Activity

(1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane is a halogenated cyclopropane derivative characterized by a bromine substituent, which significantly influences its chemical reactivity and potential biological activities. This compound is of interest due to its structural features that may confer unique pharmacological properties.

The molecular formula for this compound is C10_{10}H19_{19}Br, indicating the presence of a bromine atom that enhances its reactivity compared to other halogenated compounds. The cyclopropane ring introduces strain, making the compound more reactive in nucleophilic substitution reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity as Electrophile : The bromine atom acts as a leaving group in various chemical reactions, facilitating interactions with nucleophiles.
  • Potential Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with structural similarities have shown efficacy against various types of cancer, including leukemia and solid tumors .

Case Studies

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other halogenated cyclopropanes:

Compound NameStructural FeaturesBiological Activity Potential
(1-Chloro-2,4-dimethylpentan-2-yl)cyclopropaneChlorine instead of bromineModerate reactivity; potential anticancer effects
(1-Iodo-2,4-dimethylpentan-2-yl)cyclopropaneIodine instead of bromineHigher reactivity; explored for nucleophilic substitution applications
(1-Fluoro-2,4-dimethylpentan-2-yl)cyclopropaneFluorine instead of bromineLower reactivity; used in medicinal chemistry

Research Findings

Recent studies have focused on the synthesis and biological evaluation of halogenated cyclopropanes. The presence of bromine in this compound enhances its electrophilic character, which is crucial for its potential interactions with biological macromolecules such as proteins and nucleic acids .

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